molecular formula C12H14N2O2 B013647 (S)-メフェニトイン CAS No. 70989-04-7

(S)-メフェニトイン

カタログ番号: B013647
CAS番号: 70989-04-7
分子量: 218.25 g/mol
InChIキー: GMHKMTDVRCWUDX-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Mephenytoin is a chiral anticonvulsant drug that belongs to the hydantoin class of compounds. It is primarily used in the treatment of epilepsy and other seizure disorders. The compound is known for its stereoselective pharmacokinetics and pharmacodynamics, which means that its effects and metabolism can vary significantly between its enantiomers.

科学的研究の応用

CYP2C19 Phenotyping

Overview
(S)-Mephenytoin is widely recognized as a probe drug for assessing the CYP2C19 enzyme phenotype. This enzyme is crucial for the metabolism of various drugs, and understanding individual metabolic capacity is essential for personalized medicine.

Research Findings
A study involving 2,638 healthy subjects demonstrated that the urinary ratio of (S)-mephenytoin to (R)-mephenytoin can effectively classify individuals into extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2C19. The study highlighted that prolonged storage of urine samples could increase the S/R ratio, leading to potential misclassification; however, acid treatment can mitigate this risk by stabilizing the ratio .

Table 1: CYP2C19 Phenotype Classification Using (S)-Mephenytoin

PhenotypeUrinary S/R Ratio RangeCharacteristics
Extensive Metabolizer (EM)> 0.5High metabolic activity
Poor Metabolizer (PM)< 0.2Low metabolic activity

Drug-Nutrient Interactions

Clinical Relevance
(S)-Mephenytoin's pharmacokinetics can be influenced by dietary factors, which is critical for clinicians managing patients on complex drug regimens. For instance, certain minerals and vitamins may enhance or inhibit its efficacy, necessitating careful monitoring of dietary intake alongside medication .

Case Studies
Research has shown that in specific populations, such as those with chronic diseases or undergoing chemotherapy, the interaction between (S)-mephenytoin and dietary components can significantly affect therapeutic outcomes. This highlights the importance of considering nutritional status when prescribing medications that involve CYP2C19 metabolism .

Genetic Screening for Metabolic Disorders

Applications in Genetic Testing
(S)-Mephenytoin is utilized in screening for genetic polymorphisms associated with CYP2C19 metabolism. Individuals with genetic defects in this enzyme exhibit poor metabolism of various drugs, making (S)-mephenytoin a valuable tool for identifying such mutations .

Findings from Studies
A study indicated that individuals with a genetic deficiency in aromatic hydroxylation showed significantly reduced urinary excretion of hydroxylated metabolites following administration of racemic mephenytoin, underscoring the stereoselective nature of its metabolism .

Therapeutic Uses

Epilepsy Treatment
Historically, (S)-mephenytoin has been used to treat refractory partial epilepsy. Its effectiveness as an anticonvulsant is attributed to its ability to modulate neuronal excitability through sodium channel blockade .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Mephenytoin typically involves the resolution of racemic mephenytoin. One common method is the use of chiral resolution agents to separate the (S)-enantiomer from the racemic mixture. The process involves the following steps:

    Formation of Racemic Mephenytoin: This is achieved through the reaction of benzil with urea in the presence of sodium ethoxide.

    Chiral Resolution: The racemic mixture is then treated with a chiral resolving agent such as tartaric acid, which forms diastereomeric salts. These salts can be separated by crystallization, and the (S)-enantiomer is isolated.

Industrial Production Methods

In industrial settings, the production of (S)-Mephenytoin may involve more efficient and scalable methods such as asymmetric synthesis. This approach uses chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer without the need for resolution. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.

化学反応の分析

Types of Reactions

(S)-Mephenytoin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted aromatic derivatives.

作用機序

The mechanism of action of (S)-Mephenytoin involves its interaction with voltage-gated sodium channels in neurons. By binding to these channels, the compound stabilizes the inactive state of the channel, thereby reducing neuronal excitability and preventing the spread of seizure activity. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the modulation of ion flow across the neuronal membrane.

類似化合物との比較

Similar Compounds

    Phenytoin: Another hydantoin anticonvulsant with similar mechanisms but different pharmacokinetics.

    Ethotoin: A less potent anticonvulsant with a similar structure.

    Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.

Uniqueness

(S)-Mephenytoin is unique due to its stereoselective properties, which result in different pharmacological effects and metabolic pathways compared to its ®-enantiomer and other similar compounds. This makes it particularly useful in studies of chiral pharmacology and personalized medicine.

生物活性

(S)-Mephenytoin, a member of the hydantoin class of anticonvulsants, is primarily used in the treatment of epilepsy and has significant implications in pharmacogenetics, particularly concerning the cytochrome P450 enzyme system. This article delves into its biological activity, metabolic pathways, and clinical relevance, supported by data tables and recent research findings.

Overview of (S)-Mephenytoin

(S)-Mephenytoin is an anticonvulsant that acts by inhibiting sodium channels, thereby stabilizing neuronal membranes and reducing the excitability of neurons. It is metabolized predominantly by the cytochrome P450 isoform CYP2C19, which plays a crucial role in its pharmacokinetics and efficacy.

Metabolic Pathways

The metabolism of (S)-mephenytoin is characterized by its conversion to 4′-hydroxymephenytoin (4′-OH-M), a metabolite that serves as a biomarker for CYP2C19 activity. The metabolic pathway is influenced by genetic polymorphisms in the CYP2C19 gene, leading to classifications of individuals as extensive metabolizers (EMs) or poor metabolizers (PMs).

Key Metabolic Reactions

  • Formation of 4′-Hydroxymephenytoin : The formation rate of 4′-OH-M from (S)-mephenytoin was shown to be linear in vitro up to certain concentrations, indicating predictable metabolism under controlled conditions .
  • Phenotyping with Mephenytoin : Studies have demonstrated that (S)-mephenytoin can serve as a reliable probe for assessing CYP2C19 phenotypes through urinary analysis of the S/R ratio .

Pharmacogenetic Implications

The variability in metabolism due to genetic differences in CYP2C19 can have significant clinical implications. For instance, EMs may require different dosing regimens compared to PMs to achieve therapeutic efficacy without toxicity.

Table 1: CYP2C19 Phenotype Distribution

PhenotypeDescriptionFrequency (%)
Extensive Metabolizers (EM)Normal metabolism~50%
Intermediate Metabolizers (IM)Reduced metabolism~30%
Poor Metabolizers (PM)Significantly reduced metabolism~20%

Case Studies

  • Study on Phenotyping : A large-scale study involving 2638 subjects assessed the utility of (S)-mephenytoin for CYP2C19 phenotyping. Results indicated that prolonged storage conditions could affect the S/R ratio, leading to potential misclassification in EMs .
  • In Vitro Studies : Research demonstrated that co-administration with other drugs such as phenytoin sodium significantly increased the 4′-hydroxylation activity of (S)-mephenytoin, highlighting its role in drug-drug interactions and metabolic enhancement in clinical settings .

Safety Profile and Side Effects

(S)-Mephenytoin has been associated with various side effects, including sedation and potential blood dyscrasias. However, studies indicate that it has a favorable safety profile when used appropriately for CYP2C19 phenotyping without significant adverse events reported .

特性

IUPAC Name

(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046126
Record name (S)-Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70989-04-7
Record name (+)-Mephenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70989-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenytoin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070989047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENYTOIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9818430MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Mephenytoin
Reactant of Route 2
Reactant of Route 2
(S)-Mephenytoin
Reactant of Route 3
Reactant of Route 3
(S)-Mephenytoin
Reactant of Route 4
(S)-Mephenytoin
Reactant of Route 5
Reactant of Route 5
(S)-Mephenytoin
Reactant of Route 6
Reactant of Route 6
(S)-Mephenytoin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。